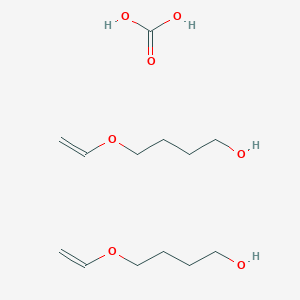![molecular formula C17H23NO3 B14287528 Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate CAS No. 125630-39-9](/img/structure/B14287528.png)
Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate typically involves the reaction of benzylideneacetone with ethyl glycinate hydrochloride in the presence of a solvent such as dimethylformamide. The reaction mixture is refluxed, then cooled to room temperature, and the solvent is removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the synthesis of more complex molecules for pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester and amine groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate: Similar in structure but with different functional groups.
(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates: Contains a benzothiazole ring, making it structurally distinct.
Uniqueness
Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate is unique due to its combination of ester and amine functional groups, which provide a versatile platform for chemical reactions and interactions with biological molecules.
Properties
CAS No. |
125630-39-9 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 5-oxo-5-(4-phenylbut-3-enylamino)pentanoate |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)13-8-12-16(19)18-14-7-6-11-15-9-4-3-5-10-15/h3-6,9-11H,2,7-8,12-14H2,1H3,(H,18,19) |
InChI Key |
VJBJPYNJLAVVOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)NCCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
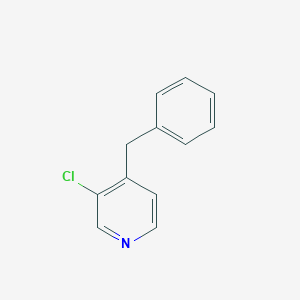
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
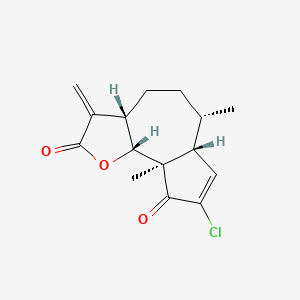
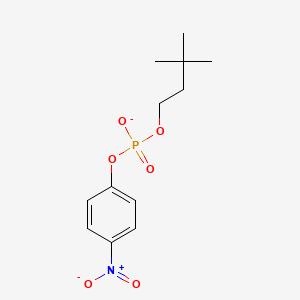

![Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate](/img/structure/B14287476.png)
![1-Pentyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14287477.png)
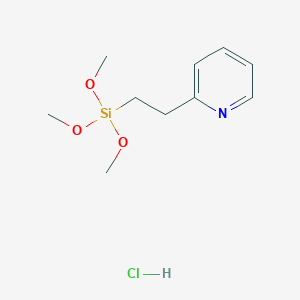

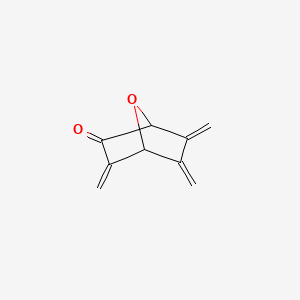
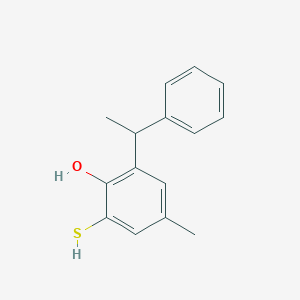
![1-Ethyl-4-{(E)-[(4-methoxyphenyl)imino]methyl}pyridin-1-ium iodide](/img/structure/B14287504.png)
